molecular formula C24H21NO3 B4226513 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No. B4226513
M. Wt: 371.4 g/mol
InChI Key: XZAHOZLCWKOFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound commonly used in scientific research. It is a derivative of lysine, an essential amino acid, and is widely used in peptide synthesis. In

Mechanism of Action

4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH does not have a specific mechanism of action, as it is not a drug. However, it is commonly used as a building block in peptide synthesis, where it plays a crucial role in the formation of peptide bonds. Peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be used to study protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects:
4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH does not have any known biochemical or physiological effects, as it is not a drug. However, peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can have a wide range of effects depending on their sequence and structure. For example, peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be used as inhibitors of enzyme activity or as agonists/antagonists of protein-protein interactions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH in peptide synthesis is its ease of use. The Mtt group is stable and can be easily removed under mild conditions, allowing for selective deprotection and subsequent coupling reactions. Additionally, 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH is commercially available and relatively inexpensive.
One limitation of using 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH is that it can be difficult to remove the Mtt group completely, leading to incomplete deprotection and lower yields of the desired product. Additionally, peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be prone to aggregation and precipitation, which can make purification and characterization more difficult.

Future Directions

There are several future directions for research involving 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH. One area of interest is the development of new methods for peptide synthesis using 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH. For example, new protecting groups could be developed to improve the efficiency and selectivity of the deprotection reactions.
Another area of interest is the use of peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH in drug discovery. Peptides can be used as lead compounds for the development of small molecule drugs, and 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH-containing peptides could be used to target specific protein-protein interactions or enzyme activity.
Finally, there is a need for further research into the biochemical and physiological effects of peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH. Understanding the structure-activity relationships of these peptides could lead to the development of new therapeutics for a wide range of diseases.

Scientific Research Applications

4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH is commonly used in peptide synthesis as a protected lysine residue. The Mtt group protects the amino group of lysine, allowing for selective deprotection and subsequent coupling reactions. Peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be used in a variety of research applications, including drug discovery, protein-protein interactions, and biochemical assays.

properties

IUPAC Name

4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-28-20-9-7-19(8-10-20)25-24(27)13-12-23(26)17-6-11-22-18(15-17)14-16-4-2-3-5-21(16)22/h2-11,15H,12-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAHOZLCWKOFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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